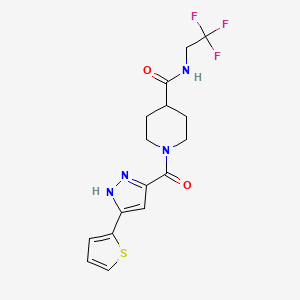

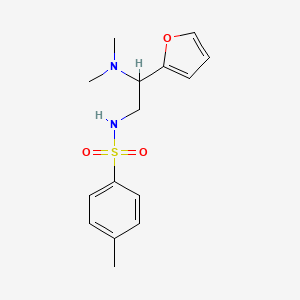

![molecular formula C21H24N2O6S B2871578 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954713-68-9](/img/structure/B2871578.png)

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of sulfonimidates, which are organosulfur species bearing a tetrahedral sulfur center . In the 1970s, an alternative route to access sulfonimidoyl chlorides was identified through the oxidation of sulfinamides using either chlorine/N-chlorobenzotriazole or tert-butyl hypochlorite as the oxidant .Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound is used in the synthesis of β-lactam antibiotics , which are a class of broad-spectrum antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems . These antibiotics are significant in treating bacterial infections and are known for their efficacy against a wide range of bacteria.

Preparation of Unsubstituted β-Lactams

Unsubstituted β-lactams serve as key intermediates in the synthesis of various biologically active antibiotics . The compound can undergo oxidative cleavage to yield N-dearylated 2-azetidinones, which are crucial for the preparation of these unsubstituted β-lactams.

Semi-Synthesis of Anticancer Agents

This compound plays a role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These are chemotherapeutic agents used in the treatment of various cancers, including ovarian, breast, lung, and prostate cancer.

Development of Novel Opioids

The structure of the compound suggests potential use in the development of novel opioids. It is structurally similar to compounds that have been used to create synthetic opioids, which are substances used to treat severe pain . However, due to the risks associated with opioid use, such research is approached with caution.

Research on Psychoactive Substances

Given its structural similarity to known psychoactive substances, the compound could be used in research to understand the effects of such substances on the brain and behavior . This research could lead to the development of new treatments for addiction or mental health disorders.

Chemical Protective Group Chemistry

The compound’s ethoxyphenyl group can be used in protective group chemistry, particularly for the protection of amide-NH groups during chemical synthesis . This is important in the synthesis of complex molecules where certain functional groups need to be protected to prevent unwanted reactions.

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act ascompetitive inhibitors of the aforementioned enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from interacting with the enzyme .

Biochemical Pathways

Inhibition of carbonic anhydrase can disrupt fluid balance and pH regulation in the body . Blocking dihydropteroate synthetase can inhibit the synthesis of folate, a crucial cofactor for DNA synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of sulfonamides, we can infer that this compound may disrupt normal cellular functions by inhibiting key enzymes, potentially leading to effects such as altered fluid balance and inhibited dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature can affect the stability of the compound .

properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-2-27-17-5-3-16(4-6-17)23-14-15(11-21(23)24)13-22-30(25,26)18-7-8-19-20(12-18)29-10-9-28-19/h3-8,12,15,22H,2,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJNIMSWFLGPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

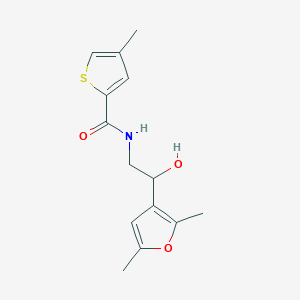

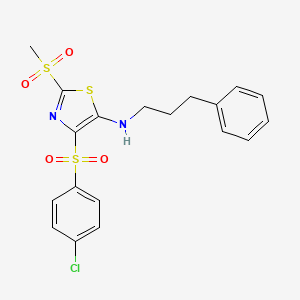

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2871496.png)

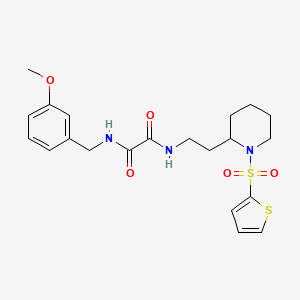

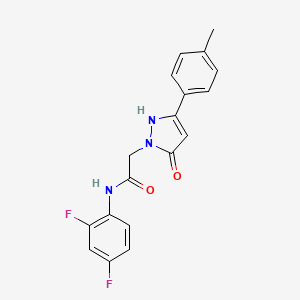

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

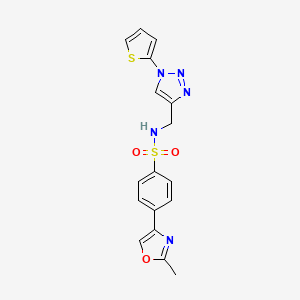

![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)